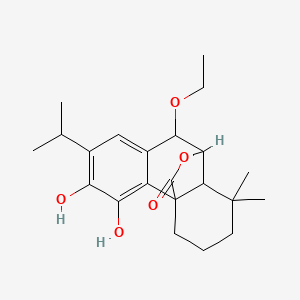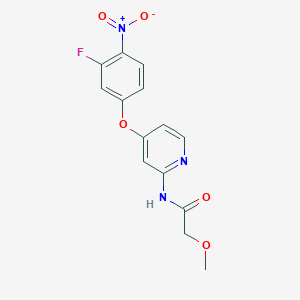![molecular formula C13H37ClO3Si5 B12105075 [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is an organosilicon compound with the molecular formula C13H37ClO3Si5 and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three trimethylsiloxy groups, a silylethyl group, and a dimethylchlorosilane group. It is commonly used in various industrial and research applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane typically involves the reaction of chlorodimethylsilylethyltrichlorosilane with trimethylsilanol under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, often around 85°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes and silanes.
科学研究应用
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent for polyimides to silicon metal and as an adhesion promoter for hotmelt adhesives.
Biology: Forms periodic mesoporous silicas, which are used in various biological applications.
Medicine: Utilized in the synthesis of advanced functional materials with potential medical applications.
作用机制
The mechanism of action of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane involves its reactivity with various substrates. The compound’s silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical synthesis. The presence of trimethylsiloxy groups enhances its hydrophobicity, allowing it to form highly hydrophobic monolayers on surfaces .
相似化合物的比较
Similar Compounds
- Tris(trimethylsilyl)silane
- Tris(trimethylsilyl)phosphate
- Tris(trimethylsilyl)methane
- Tris(trimethylsilyl)germanium hydride
Uniqueness
Compared to similar compounds, [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is unique due to its combination of trimethylsiloxy groups and a silylethyl group, which imparts distinct reactivity and properties. Its ability to form strong bonds with various substrates and its hydrophobic nature make it particularly valuable in applications requiring durable and water-resistant coatings .
属性
分子式 |
C13H37ClO3Si5 |
|---|---|
分子量 |
417.31 g/mol |
IUPAC 名称 |
chloro-dimethyl-[2-tris(trimethylsilyloxy)silylethyl]silane |
InChI |
InChI=1S/C13H37ClO3Si5/c1-18(2,3)15-22(16-19(4,5)6,17-20(7,8)9)13-12-21(10,11)14/h12-13H2,1-11H3 |
InChI 键 |
LUGNIGZCYCQQJR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](CC[Si](C)(C)Cl)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)
![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)

![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)


![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

